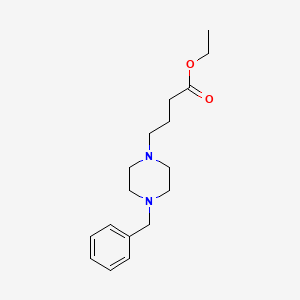
piperazine;sulfamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine and sulfamic acid are two distinct compounds that, when combined, form a unique chemical entity. Piperazine is a heterocyclic organic compound with a six-membered ring containing two nitrogen atoms at opposite positions. Sulfamic acid, on the other hand, is a strong inorganic acid with the formula H₃NSO₃. The combination of these two compounds results in a compound that exhibits unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . For the preparation of piperazine-sulfamic acid, a common method involves the functionalization of silica nanoparticles with piperazine and sulfamic acid. This process includes thermogravimetric analysis, scanning electron microscopy, infrared spectroscopy, elemental analyses, and ion-exchange pH analysis .
Industrial Production Methods: In industrial settings, the production of piperazine-sulfamic acid can be achieved through a simplified synthetic procedure that involves the use of protonated piperazine in a one-pot-one-step reaction. This method eliminates the need for introducing a protecting group and can be carried out at room or higher temperatures in common solvents with the aid of heterogeneous catalysis by metal ions supported on commercial polymeric resins .
Analyse Des Réactions Chimiques
Types of Reactions: Piperazine-sulfamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a catalyst in the synthesis of 1,1′-(arylmethylene) diureas and 1,3,5-triazinane-2,4-dithiones from aldehydes and urea derivatives .
Common Reagents and Conditions: Common reagents used in reactions involving piperazine-sulfamic acid include aldehydes, thiourea, and urea derivatives. The reactions are typically carried out under mild conditions with the aid of a catalyst, such as functionalized nanosilica .
Major Products: The major products formed from reactions involving piperazine-sulfamic acid include 1,1′-(arylmethylene) diureas and 1,3,5-triazinane-2,4-dithiones .
Applications De Recherche Scientifique
Piperazine-sulfamic acid has a wide range of applications in scientific research. It is used as a recyclable catalyst in organic synthesis, particularly in the preparation of diureas and triazinane derivatives . Additionally, piperazine derivatives are employed in the pharmaceutical industry for the development of drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The compound is also utilized in the field of catalysis and metal-organic frameworks (MOFs) for its unique chemical properties .
Mécanisme D'action
The mechanism of action of piperazine-sulfamic acid involves its interaction with molecular targets and pathways. Piperazine acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of parasitic worms, which are then expelled from the body .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to piperazine-sulfamic acid include other piperazine derivatives, such as N-(propylsulfonyl) piperazine and various substituted piperazines . These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity.
Uniqueness: Piperazine-sulfamic acid is unique due to its combination of piperazine and sulfamic acid, which imparts distinct catalytic properties and reactivity. Its ability to act as a recyclable catalyst in organic synthesis and its applications in pharmaceuticals and catalysis make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
6941-89-5 |
|---|---|
Formule moléculaire |
C4H13N3O3S |
Poids moléculaire |
183.23 g/mol |
Nom IUPAC |
piperazine;sulfamic acid |
InChI |
InChI=1S/C4H10N2.H3NO3S/c1-2-6-4-3-5-1;1-5(2,3)4/h5-6H,1-4H2;(H3,1,2,3,4) |
Clé InChI |
DRWIELMMRDEXTB-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN1.NS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



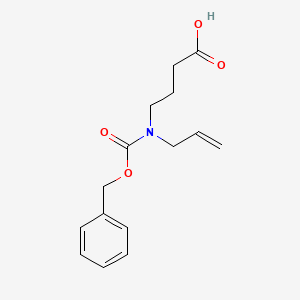
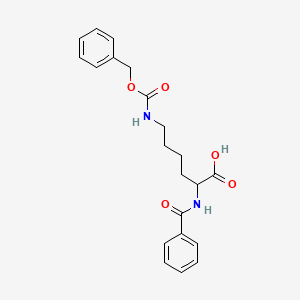
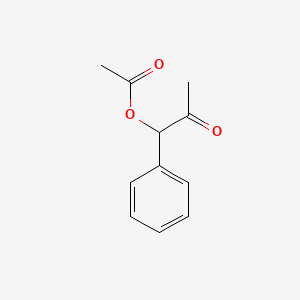
![O1-[(2-chloro-4-pyridyl)carbonyl]-4-methylbenzene-1-carbohydroximamide](/img/structure/B14010615.png)

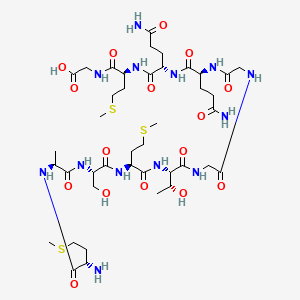
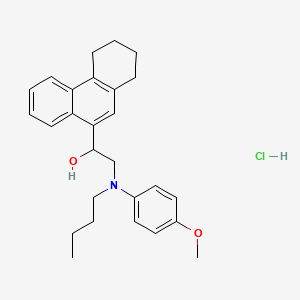
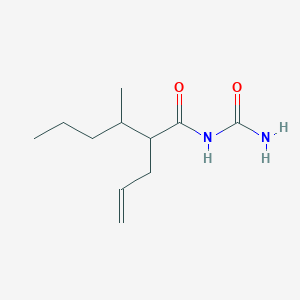
![4,5,7-Trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14010646.png)
![2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid](/img/structure/B14010663.png)
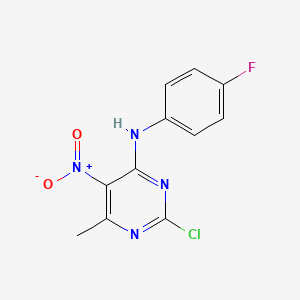
![[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate](/img/structure/B14010680.png)
